REACTION_CXSMILES
|
Cl.C([NH:5][C:6]1[C:7](=[O:17])[O:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([NH2:16])=[CH:11][CH:10]=2)(=O)C>C(O)C>[NH2:5][C:6]1[C:7](=[O:17])[O:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([NH2:16])=[CH:11][CH:10]=2
|
Name
|
|
Quantity
|
12.63 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.919 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)NC=1C(OC2=CC=C(C=C2C1)N)=O
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Name
|
|
Quantity
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6.32 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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4 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 30 min
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
|
Type
|
DISSOLUTION
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Details
|
dissolved in a minimal volume of distilled water
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Type
|
ADDITION
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Details
|
The solution was neutralized by addition of 25% ammonium hydroxide
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Type
|
TEMPERATURE
|
Details
|
cooled at 4° C. for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(OC2=CC=C(C=C2C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.7 mmol | |
AMOUNT: MASS | 0.484 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |